

An In-depth Technical Guide to 4-Bromo-2,6-dichlorobenzonitrile

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Compound of Interest

Compound Name: 4-Bromo-2,6-dichlorobenzonitrile

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Introduction

4-Bromo-2,6-dichlorobenzonitrile is a halogenated aromatic nitrile. Halogenated benzonitriles are a class of organic compounds that serve as versatile building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of multiple halogen substituents and a nitrile group on the benzene ring provides a variety of reactive sites for further chemical modifications. This guide provides a comprehensive overview of the available technical information for **4-Bromo-2,6-dichlorobenzonitrile**, including its chemical identity, properties, and potential synthetic applications.

Chemical Identity and Synonyms

The primary identifier for this compound is its IUPAC name, which precisely describes its chemical structure. It is also known by several synonyms and registered under a unique CAS number for unambiguous identification in chemical databases and literature.

Identifier	Value
IUPAC Name	4-Bromo-2,6-dichlorobenzonitrile
CAS Number	99835-27-5[1]
Molecular Formula	C ₇ H ₂ BrCl ₂ N[2]
Molecular Weight	250.91 g/mol [2]
Synonyms	Benzonitrile, 4-bromo-2,6-dichloro-[2]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **4-Bromo-2,6-dichlorobenzonitrile** are not extensively reported in publicly available literature. However, based on its structure, it is expected to be a solid at room temperature with low solubility in water and good solubility in common organic solvents. The purity of the commercially available compound is typically around 98%.^[1]

Property	Value
Purity	98% ^[1]
Appearance	Expected to be a white to off-white solid.
Solubility	Expected to be soluble in organic solvents.

Synthesis

A specific, detailed experimental protocol for the synthesis of **4-Bromo-2,6-dichlorobenzonitrile** is not readily available in the scientific literature. However, a plausible and commonly employed method for the synthesis of analogous aromatic nitriles is the Sandmeyer reaction. This reaction involves the diazotization of an aniline precursor followed by treatment with a cyanide salt, typically copper(I) cyanide.

A potential synthetic route to **4-Bromo-2,6-dichlorobenzonitrile** could start from 4-amino-2,6-dichlorobenzonitrile. The amino group would be converted to a diazonium salt using nitrous

acid (generated in situ from sodium nitrite and a strong acid), which is then displaced by a bromide using a copper(I) bromide catalyst.

Disclaimer: The following is a generalized, hypothetical experimental protocol based on known chemical transformations for similar compounds. It has not been experimentally validated for this specific compound and should be adapted and optimized under appropriate laboratory safety protocols.

Hypothetical Experimental Protocol: Sandmeyer Reaction

- **Diazotization:** Dissolve 4-amino-2,6-dichlorobenzonitrile in a suitable acidic aqueous solution (e.g., HBr/H₂O) and cool the mixture to 0-5 °C in an ice bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred solution, maintaining the temperature below 5 °C.
- Continue stirring for a short period after the addition is complete to ensure full formation of the diazonium salt.
- **Cyanation:** In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr) in a suitable solvent.
- Slowly add the cold diazonium salt solution to the copper(I) bromide mixture. Effervescence (evolution of N₂ gas) should be observed.
- The reaction mixture may be gently warmed to ensure the reaction goes to completion.
- **Work-up:** After the reaction is complete, the mixture is typically cooled and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
- The organic layers are combined, washed with water and brine, and dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
- The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield pure **4-Bromo-2,6-dichlorobenzonitrile**.

Reactivity and Potential Applications

The chemical reactivity of **4-Bromo-2,6-dichlorobenzonitrile** is dictated by its functional groups: the nitrile group and the halogen substituents on the benzene ring.

- **Nitrile Group:** The cyano ($-\text{C}\equiv\text{N}$) group can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. These transformations open up pathways to a wide range of other functional groups and molecular scaffolds.
- **Halogen Substituents:** The bromine and chlorine atoms on the aromatic ring are subject to nucleophilic aromatic substitution, although the ring is electron-deficient due to the presence of the electron-withdrawing nitrile group and halogens. More commonly, the bromine atom can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, which are powerful methods for forming new carbon-carbon bonds. The differential reactivity of the C-Br versus C-Cl bonds could potentially allow for selective functionalization.

Given its structure, **4-Bromo-2,6-dichlorobenzonitrile** is a "useful research chemical"[3] and a potential intermediate in the synthesis of more complex molecules for applications in:

- **Pharmaceuticals:** As a building block for the synthesis of active pharmaceutical ingredients (APIs). The benzonitrile moiety is present in a number of marketed drugs.
- **Agrochemicals:** As a precursor for the development of new herbicides, fungicides, and insecticides.
- **Materials Science:** For the synthesis of novel organic materials with specific electronic or photophysical properties.

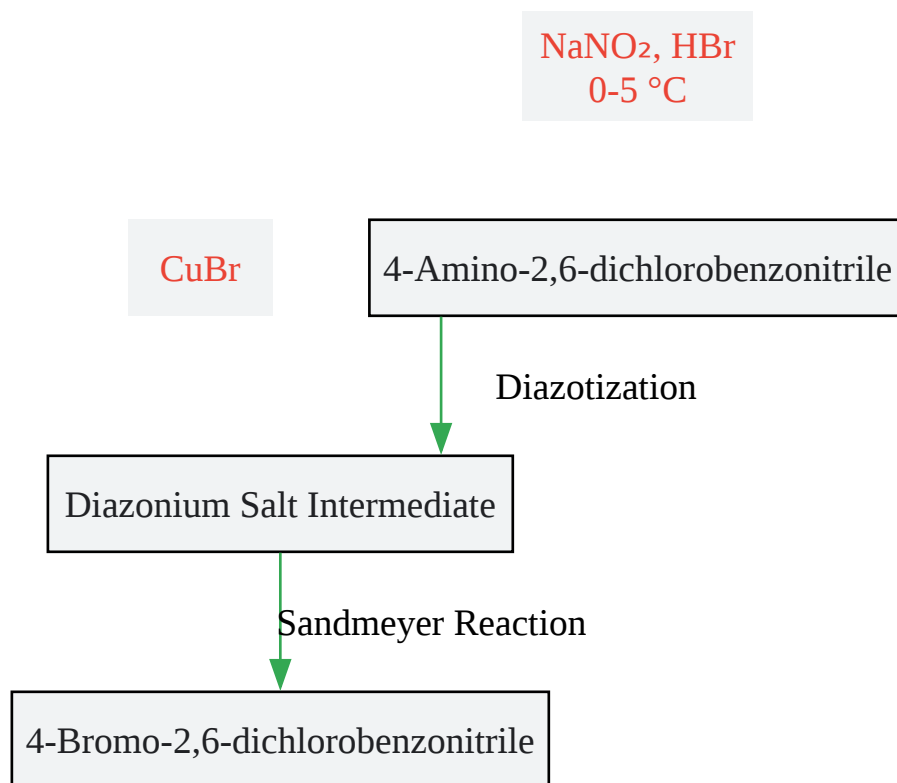
Signaling Pathways and Biological Activity

There is no specific information in the reviewed literature that links **4-Bromo-2,6-dichlorobenzonitrile** to any particular signaling pathways or details its biological activity. In general, promiscuous reactivity of such halogenated organic compounds can lead to interactions with biological macromolecules, but specific data for this compound is lacking. Any

investigation into its biological effects would require dedicated screening and toxicological studies.

Visualizations

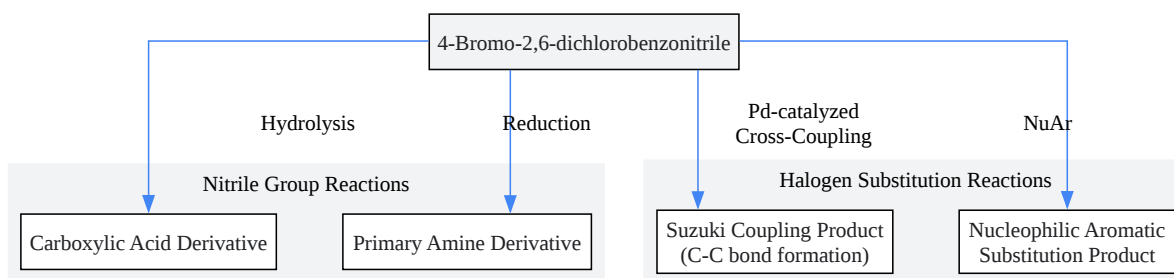
Plausible Synthetic Pathway



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Caption: Plausible synthesis of **4-Bromo-2,6-dichlorobenzonitrile** via a Sandmeyer reaction.

General Reactivity Scheme



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Caption: General reactivity of **4-Bromo-2,6-dichlorobenzonitrile** at its functional groups.

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